
3,4-Di(pyridin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(pyridin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with two pyridine groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di(pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
3,4-Di(pyridin-4-yl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Di(pyridin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholinopyridine: Similar in structure but with only one pyridine ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a central pyridine ring with two pyridine substituents.
Pyrrolidine Derivatives: These compounds share the nitrogen heterocycle but differ in the ring structure and substituents.
Uniqueness
3,4-Di(pyridin-4-yl)morpholine is unique due to its dual pyridine substitution on the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological activities or material properties .
Propiedades
Número CAS |
143798-68-9 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3,4-dipyridin-4-ylmorpholine |
InChI |
InChI=1S/C14H15N3O/c1-5-15-6-2-12(1)14-11-18-10-9-17(14)13-3-7-16-8-4-13/h1-8,14H,9-11H2 |
Clave InChI |
CADITOOOKAHWQK-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1C2=CC=NC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
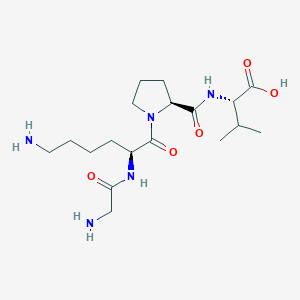
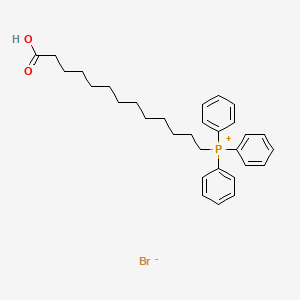
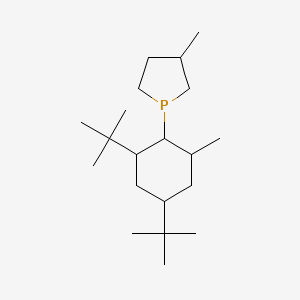
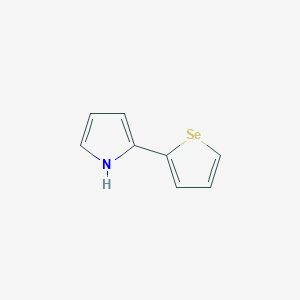



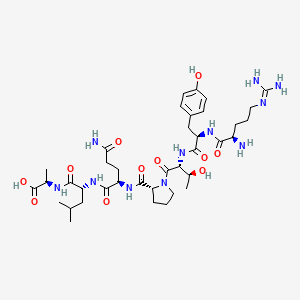
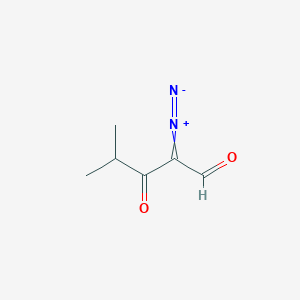
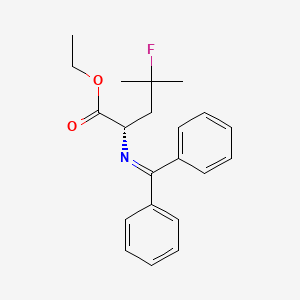
![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
